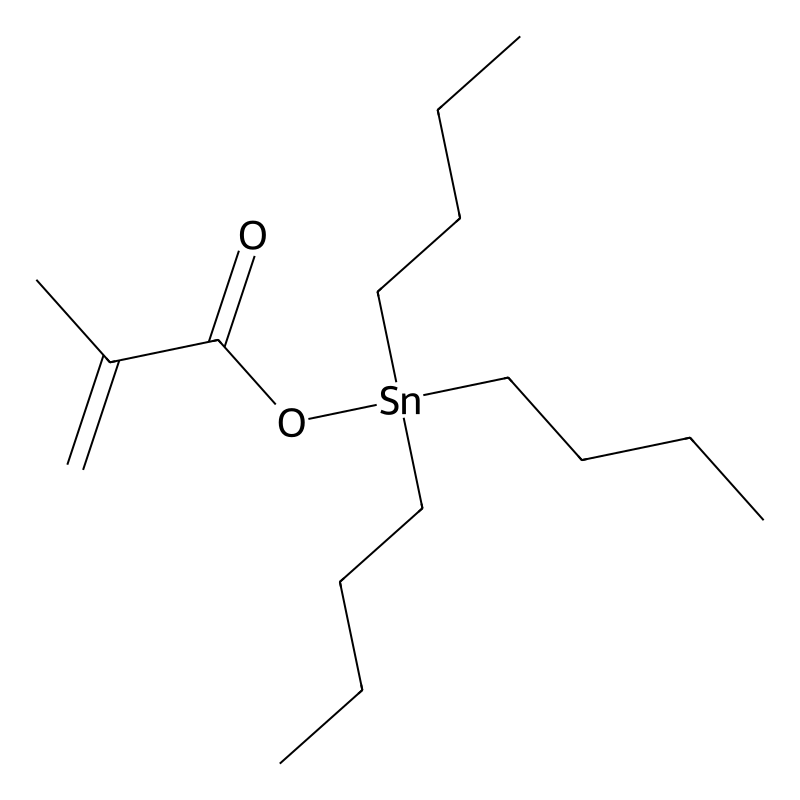

Tributyltin methacrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Antifouling Paints

Field: This application falls under the field of Marine Industry .

Application: Tributyltin methacrylate is used in the formulation of antifouling paints . These paints are used to prevent biofouling, which is the accumulation of microorganisms, plants, algae, or small animals on wetted surfaces .

Method of Application: The compound is incorporated into the paint, which is then applied to the surfaces of ships and other marine structures . The tributyltin methacrylate in the paint helps to prevent the growth of organisms that can damage these structures .

Results or Outcomes: The use of tributyltin methacrylate in antifouling paints has been effective in preventing biofouling. There has been a global concern about the environmental impact of tributyltin-based coatings . As a result, the emphasis is now on the use of nontoxic and/or ecofriendly natural materials .

Self-Polishing Marine Coatings

Field: This application is also related to the Marine Industry .

Application: Tributyltin methacrylate is used in the synthesis of hydrolyzable block copolymers for eco-friendly self-polishing marine coatings .

Method of Application: The compound is used in the synthesis of block copolymers by RAFT polymerization . These copolymers are then used to create marine coatings .

Results or Outcomes: The resulting coatings have been found to undergo hydrolysis in artificial seawater (ASW), with tunable erosion kinetics . This results in a self-polishing, antifouling behavior against marine organisms .

PVC Stabilizer

Field: This application falls under the field of Plastic Industry .

Application: Tributyltin methacrylate is used as a stabilizer in PVC processing . It helps to prevent the degradation of PVC when exposed to heat and light .

Method of Application: The compound is incorporated into the PVC during the manufacturing process. It helps to maintain the integrity of the PVC when it is exposed to heat and light .

Agrochemicals

Field: This application is related to the Agriculture Industry .

Application: Tributyltin methacrylate has an important place in the agrochemical field as fungicides and miticides .

Method of Application: The compound is used in the formulation of agrochemicals, which are then applied to crops to control fungi and mites .

Food Packaging

Field: This application is related to the Food Industry .

Application: Tributyltin methacrylate is used in food packaging materials .

Method of Application: The compound is incorporated into the materials used for food packaging. It helps to maintain the integrity of the packaging and extend the shelf life of the food .

Tributyltin methacrylate is an organotin compound characterized by the chemical formula CHOSn. It appears as a liquid and is known for its irritating effects on skin and eyes. This compound belongs to a broader class of tributyltin compounds, which are utilized primarily as stabilizers in plastics and additives in paints, particularly as antifouling agents. Due to its toxic nature, tributyltin methacrylate poses significant health risks, including developmental toxicity and potential environmental hazards .

There is no scientific research readily available on the specific mechanism of action of TBTM.

TBTM belongs to the class of organotin compounds, which are known to be toxic []. Tributyltin (TBT), the core group of TBTM, is an endocrine disruptor that can interfere with hormonal functions in various organisms []. Due to these concerns, the use of TBT-based compounds has been restricted in many countries, particularly as antifouling agents in paints [].

Safety Information:

- Wear appropriate personal protective equipment (PPE) when handling TBTM, including gloves, safety glasses, and a respirator if necessary.

- Avoid inhalation, ingestion, and skin contact.

- Handle TBTM in a well-ventilated area.

- Dispose of waste according to local regulations.

- Hydrolysis: In the presence of water, tributyltin methacrylate can hydrolyze, leading to the formation of tributyltin hydroxide and methacrylic acid.

- Polymerization: It can participate in radical copolymerization with other methacrylate monomers, such as methyl methacrylate, resulting in various copolymers with unique properties .

- Decomposition: Under certain conditions (e.g., exposure to heat or light), tributyltin methacrylate may decompose, releasing toxic byproducts .

Tributyltin methacrylate exhibits significant biological activity, particularly concerning its toxicity. It has been shown to disrupt endocrine functions and has potential developmental toxicity. The compound can accumulate in biological systems, leading to adverse effects on aquatic organisms and possibly affecting human health through environmental exposure . Its mode of action includes inhibition of mitochondrial function, which can result in oxidative stress and cellular damage .

The synthesis of tributyltin methacrylate typically involves the reaction of methacrylic acid with tributyltin oxide or tributyltin halides. The process generally follows these steps:

- Formation of Tributyltin Methacrylate: Methacrylic acid is reacted with an appropriate tributyltin reagent under controlled conditions (temperature and inert atmosphere) to yield tributyltin methacrylate.

- Purification: The product is purified through distillation or recrystallization to remove unreacted materials and byproducts .

Tributyltin methacrylate finds use in various applications:

- Antifouling Agents: It is widely employed in marine coatings to prevent the growth of barnacles and other marine organisms on ships and underwater structures.

- Plastics Stabilizers: Used as a stabilizer in the production of plastics, enhancing their durability and resistance to degradation.

- Polymer Production: Acts as a monomer in the synthesis of organotin polymers, which have applications in adhesives and sealants .

Studies on the interactions of tributyltin methacrylate with biological systems have highlighted its potential for bioaccumulation and toxicity. Research indicates that it can cross biological membranes, including the blood-brain barrier, impacting neurological functions. Additionally, tributyltin compounds have been shown to interact adversely with various cellular pathways, leading to oxidative stress and apoptosis .

Several compounds share structural similarities with tributyltin methacrylate but differ in their properties and applications. Here are some notable examples:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Tributyltin chloride | CHClSn | Used as a biocide; highly toxic |

| Tributyltin oxide | CHOSn | Commonly used as a biocide; environmental concerns |

| Dibutyltin oxide | CHOSn | Less toxic than tributyltin compounds; used in stabilizers |

| Tributyltin benzoate | CHOSn | Used for wood preservation; similar toxicity profile |

Uniqueness: Tributyltin methacrylate's unique feature lies in its dual role as both a biocide and a polymerizable monomer, which allows it to be utilized effectively in coatings that require both antifouling properties and structural integrity.

Physical Description

Boiling Point

Density

LogP

Melting Point

UNII

GHS Hazard Statements

Use and Manufacturing

Vapor Pressure

Pictograms

Acute Toxic

Other CAS

Wikipedia

Biological Half Life

Use Classification

General Manufacturing Information

Tributyltin (TBT) compounds are organic derivatives of tetravalent tin. They are characterized by the presence of covalent bonds between carbon atoms and a tin atom... . /Tributyltin compounds/